5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-Butoxymethyl Group: The next step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Introduction of the 2,2-Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution using 2,2-difluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of bases like triethylamine or pyridine.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include mild temperatures and solvents like dichloromethane.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Pyrazole N-oxides: Formed from the oxidation of the pyrazole ring.
Scientific Research Applications
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests and pathogens.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonate ester
- 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonate thioester
Uniqueness
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. The combination of the sec-butoxymethyl and difluoroethyl groups also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-3-7(2)18-6-8-9(19(11,16)17)4-14-15(8)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZUNWUIKLOBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.